1-(Pyrimidin-2-yl)thiourea 1-(Pyrimidin-2-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 31437-20-4
VCID: VC2338277
InChI: InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)
SMILES: C1=CN=C(N=C1)NC(=S)N
Molecular Formula: C5H6N4S
Molecular Weight: 154.2 g/mol

1-(Pyrimidin-2-yl)thiourea

CAS No.: 31437-20-4

Cat. No.: VC2338277

Molecular Formula: C5H6N4S

Molecular Weight: 154.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrimidin-2-yl)thiourea - 31437-20-4

Specification

CAS No. 31437-20-4
Molecular Formula C5H6N4S
Molecular Weight 154.2 g/mol
IUPAC Name pyrimidin-2-ylthiourea
Standard InChI InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)
Standard InChI Key MCCLFFQZNBEOAV-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)NC(=S)N
Canonical SMILES C1=CN=C(N=C1)NC(=S)N

Introduction

Physical and Chemical Properties

1-(Pyrimidin-2-yl)thiourea possesses distinct physical and chemical properties that define its behavior in various conditions. These properties are critical for understanding its potential applications and reactivity patterns.

Basic Identification and Physical Properties

The compound is identified by its CAS number 31437-20-4 and has a molecular formula of C₅H₆N₄S . Its structure consists of a pyrimidine ring connected to a thiourea group at the 2-position.

Table 1: Physical Properties of 1-(Pyrimidin-2-yl)thiourea

PropertyValueSource
Molecular Weight154.19300 g/mol
Density1.482±0.06 g/cm³ (Predicted)
Boiling Point328.1±17.0 °C (Predicted)
Melting Point278-280 °C
Exact Mass154.03100
PSA (Polar Surface Area)95.92000
LogP0.90540

The relatively high melting and boiling points suggest strong intermolecular forces, likely due to hydrogen bonding interactions involving the thiourea group. The moderate LogP value (0.90540) indicates a balance between hydrophilic and lipophilic properties, which can be advantageous for membrane permeability in biological systems .

Chemical Reactivity and Structure

The chemical reactivity of 1-(Pyrimidin-2-yl)thiourea is largely determined by its functional groups. The thiourea moiety contains a thione (C=S) group and two NH groups, which can participate in various chemical reactions:

  • The NH groups can act as hydrogen bond donors

  • The C=S group can act as a hydrogen bond acceptor and participate in nucleophilic reactions

  • The pyrimidine nitrogen atoms can serve as hydrogen bond acceptors

The compound's structure allows for several conformational possibilities, with the NH groups potentially adopting syn or anti orientations with respect to the C=S group. Drawing parallels from related structures, it is likely that one NH group is anti to the C=S while the other is syn, similar to what has been observed in analogous compounds .

Synthesis Methods and Preparation

The synthesis of 1-(Pyrimidin-2-yl)thiourea can be approached through several methodologies, based on principles employed for similar compounds in the literature.

Direct Reaction Method

By analogy with similar compounds, a common synthetic route likely involves the reaction of 2-aminopyrimidine with isothiocyanates or thiocyanates. The reaction typically proceeds in polar solvents such as acetone or acetonitrile, under reflux conditions to ensure complete conversion .

Cyclization Method

Another possible route involves the cyclization of appropriate precursors with thiourea in alkaline medium. This method has been described for related pyrimidinethiones and could potentially be adapted for 1-(Pyrimidin-2-yl)thiourea synthesis .

Laboratory Preparation Considerations

The preparation often requires:

  • Controlled reaction conditions (temperature, time)

  • Appropriate purification methods (recrystallization)

  • Verification of product purity through spectroscopic methods

Based on the literature for analogous compounds, recrystallization from ethanol or a mixture of solvents is commonly employed to obtain pure crystals suitable for analysis .

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 1-(Pyrimidin-2-yl)thiourea and related compounds is influenced by:

  • The nature and position of substituents on the pyrimidine ring

  • The configuration of the thiourea group

  • The compound's ability to form hydrogen bonds with biological targets

These structure-activity relationships are critical for understanding the compound's potential therapeutic applications and for guiding the design of more effective derivatives .

Theoretical Studies and Computational Analysis

Theoretical studies of compounds similar to 1-(Pyrimidin-2-yl)thiourea provide insights into their electronic structure and properties. For instance, the related compound N-(pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea has been studied using various computational methods including B3LYP/6-311G, HF/6-311G, and MP2/6-311G .

Electronic Structure and Charge Distribution

Computational analyses of related compounds reveal information about:

  • Charge distribution across the molecule

  • Bond lengths and angles

  • Electron density maps

  • Natural bond orbital (NBO) analysis

These theoretical insights help explain the compound's reactivity patterns and interactions with other molecules or biological targets .

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic properties such as:

  • Infrared (IR) spectra - Particularly useful for identifying characteristic C=S stretching bands

  • NMR chemical shifts - Helping to understand the magnetic environment of different nuclei

  • UV-visible absorption spectra - Providing insights into electronic transitions

These predictions facilitate the interpretation of experimental data and the verification of structural assignments .

Applications and Future Research Directions

Current Applications

Based on the properties of 1-(Pyrimidin-2-yl)thiourea and similar compounds, potential applications include:

  • Medicinal chemistry - As building blocks for drug design

  • Coordination chemistry - As ligands for metal complexes

  • Materials science - For the development of functional materials with specific properties

Future Research Perspectives

Several promising research directions for 1-(Pyrimidin-2-yl)thiourea include:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of metal complexation properties and potential catalytic applications

  • Exploration of crystal engineering possibilities to design materials with specific properties

  • Development of more efficient and environmentally friendly synthesis methods

Further research into these areas would enhance our understanding of this compound and expand its potential applications across multiple scientific disciplines.

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